N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.12699141 g/mol and the complexity rating of the compound is 587. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inotropic Activity in Cardiotonics
Research has shown the discovery and inotropic activity of dihydropyridazinone cardiotonics, highlighting the synthesis of analogs such as LY195115, which demonstrated potent oral inotropic effects in dogs. These findings suggest that compounds with similar structural features may have applications in developing treatments for heart conditions by improving cardiac contractility (Robertson et al., 1986).
Synthesis of Fused Azines and Antimicrobial Evaluation
Another study focused on the synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives, illustrating the utility of these compounds in generating fused azines. This research not only expands the chemical synthesis domain but also evaluates the antimicrobial properties of the novel bis-α,β-unsaturated ketones and fused thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine derivatives, suggesting potential applications in designing new antimicrobial agents (Ibrahim & Behbehani, 2014; Altalbawy, 2013).
Antinociceptive Activity
Compounds related to the query structure have been investigated for their antinociceptive activity, revealing that certain pyridazinone derivatives exhibit higher potency than aspirin in pain mitigation. This suggests the potential for developing new analgesic drugs based on similar molecular frameworks (Doğruer et al., 2000).
Coordination Complexes and Antioxidant Activity
Research into the synthesis and characterization of coordination complexes constructed from pyrazole-acetamide derivatives has shown significant antioxidant activity. These findings open pathways for exploring the role of similar compounds in medicinal chemistry, particularly in oxidative stress-related conditions (Chkirate et al., 2019).
Synthesis of Heterocyclic Compounds
Efforts in synthesizing novel heterocyclic compounds, such as substituted furans and pyrroles from furfurals and furyl imines, reveal the versatility of these chemical frameworks in creating diverse and potentially biologically active molecules. This area of research demonstrates the synthetic utility of compounds related to the query in accessing a broad range of heterocyclic structures with potential pharmaceutical applications (Kelly, Kerrigan, & Walsh, 2008).
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-18(20-15-10-13-4-1-2-5-14(13)11-15)12-22-19(24)8-7-16(21-22)17-6-3-9-25-17/h1-9,15H,10-12H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECFVVRGJRGOIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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